Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is a complex organic compound characterized by its molecular formula . This substance is primarily utilized in coordination chemistry as a ligand for transition metals, facilitating various catalytic processes. It is typically stored in a controlled environment, specifically under inert atmospheres and at low temperatures (2-8°C), to maintain its stability and prevent degradation due to air sensitivity.
This compound is classified as a diphosphine ligand, which is significant in the field of organometallic chemistry. It is synthesized through specific chemical reactions involving diphenylphosphine and other reagents. The hydrochloride form indicates that it includes a hydrochloride ion, enhancing its solubility in polar solvents .
The synthesis of bis(2-(diphenylphosphino)ethyl)amine hydrochloride involves several key steps:
This synthesis pathway allows for the efficient production of the compound while maintaining its desired structural integrity.
The molecular structure of bis(2-(diphenylphosphino)ethyl)amine hydrochloride features two diphenylphosphino groups attached to an ethylene amine backbone. The compound's three-dimensional arrangement is crucial for its function as a ligand, influencing its reactivity and interaction with metal centers.
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride participates in various chemical reactions:
These reactions highlight the versatility of bis(2-(diphenylphosphino)ethyl)amine hydrochloride in synthetic organic chemistry.
The mechanism of action for bis(2-(diphenylphosphino)ethyl)amine hydrochloride primarily revolves around its role as a ligand in transition metal complexes. It coordinates with metal centers through its phosphorus atoms, forming stable complexes that can catalyze various chemical transformations.
The physical properties of bis(2-(diphenylphosphino)ethyl)amine hydrochloride include:
In terms of chemical properties, it exhibits strong coordination abilities with transition metals, making it a valuable ligand in catalysis .
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride has a broad range of applications across various scientific fields:
The versatility of bis(2-(diphenylphosphino)ethyl)amine hydrochloride underscores its significance in both academic research and practical applications within various industries.
The evolution of phosphine-amine ligands represents a strategic convergence of inorganic and organic ligand design philosophies:
Table 1: Evolution of Key Phosphine-Amine Hybrid Ligands
| Generation | Example Ligands | Coordination Advantages |
|---|---|---|
| First (1970s) | (Ph₂PCH₂)₂NR | Basic tertiary amine; Flexible backbone |
| Second (1980s) | Bis(2-(diphenylphosphino)ethyl)amine | Proton-responsive amine; Enhanced chelation kinetics |
| Third (2000s+) | PNP-pincer variants | Rigid backbones; Precise cavity control |
The hydrochloride salt’s structure imparts distinctive steric and electronic properties in metal complexes:
[H]Cl.P(CCNCCP(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 . Computational data indicates moderate lipophilicity (LogP = 5.26) and polar surface area (12.03 Ų) , influencing solubility in organic media. As a pre-organized tridentate ligand, this hydrochloride salt enables catalysts with improved activity, selectivity, and stability:
Table 2: Catalytic Applications of Metal Complexes Derived from Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride
| Reaction Type | Metal Center | Key Ligand Role | Performance |
|---|---|---|---|
| Ketone Hydrogenation | Ru(II) | Bifunctional N-H/Ru-H synergy | TOF > 10,000 h⁻¹; >99% ee in some cases |
| Suzuki-Miyaura Coupling | Pd(0)/Pd(II) | Stabilization of oxidative addition intermediates | Aryl chloride coupling at 25°C |
| CO₂ Hydrogenation | Ni(I) | NH⁺···OCO₂⁻ electrostatic activation | TON = 5,000 (pH-dependent) |
| Hydroformylation | Rh(I) | P^N^P tridentate coordination | n/iso aldehyde ratio = 15:1 |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7